molecular formula C11H19BO2 B14463888 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 69464-55-7

3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene

Cat. No.: B14463888
CAS No.: 69464-55-7
M. Wt: 194.08 g/mol
InChI Key: ONHJGMWVRFGZND-UHFFFAOYSA-N
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Description

3-Methoxy-7-(methoxymethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the reaction of a suitable boron reagent with a bicyclic precursor. One common method involves the use of boronic acids or boronate esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex boron-containing compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient catalytic systems, optimization of reaction conditions to maximize yield, and the implementation of purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

    Biology: Boron-containing compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of boron compounds in drug delivery systems and as therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its chemical reactivity and potential applications. The incorporation of a boron atom into the bicyclic structure also distinguishes it from other similar compounds, providing unique properties that can be exploited in various fields of research and industry.

Properties

CAS No.

69464-55-7

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

3-methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C11H19BO2/c1-13-8-11-4-9-3-10(5-11)7-12(6-9)14-2/h4,9-10H,3,5-8H2,1-2H3

InChI Key

ONHJGMWVRFGZND-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(C1)C=C(C2)COC)OC

Origin of Product

United States

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